![molecular formula C21H25N3O2 B4841468 N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4841468.png)
N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide" involves several steps, including the acetylation of amino groups and the introduction of piperidine moieties. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, demonstrating that modifications in the benzamide moiety significantly affect the compound's activity. These modifications included the introduction of bulky groups or substituting with different akyl or phenyl groups, enhancing the compound's activity by influencing the basic quality of the nitrogen atom in the piperidine ring (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, plays a crucial role in confirming the synthesized compounds' structures. The structure-activity relationships (SAR) studies reveal that introducing specific groups at strategic positions significantly impacts the compounds' efficacy. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity (Sugimoto et al., 1992).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds involve their interaction with biological targets, such as enzymes. One study demonstrated the potent inhibitory activity of a specific derivative against acetylcholinesterase, a key enzyme in neurotransmission. This activity was significantly influenced by the compound's structure, showing an affinity thousands of times greater for AChE than for BuChE (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the practical application of these compounds. While the specific physical properties of "N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide" are not detailed in the provided studies, these properties are typically assessed to optimize the compounds for further development and application.
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, hydrolysis, and oxidation, are essential for understanding the compounds' behavior in biological systems. For instance, the inhibition of histone deacetylase by certain derivatives indicates significant biological activity, impacting gene expression and showing potential as therapeutic agents (Kraker et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .
Mode of Action
N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it prevents the action of the melanin-concentrating hormone, leading to changes in food intake and mood regulation .
Biochemical Pathways
It is known that the melanin-concentrating hormone and its receptor mchr1 are involved in the regulation of energy homeostasis and mood . Therefore, the antagonistic action of N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide on MCHR1 could affect these pathways.
Result of Action
The antagonistic action of N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide on MCHR1 has been shown to have an anxiolytic-like effect in mouse models of anxiety and depression . This effect was observed following both acute and chronic administration of the compound .
properties
IUPAC Name |
N-(3-acetamidophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16(25)22-19-6-5-7-20(14-19)23-21(26)18-10-8-17(9-11-18)15-24-12-3-2-4-13-24/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWOKPYMDPEHJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-4-(piperidin-1-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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